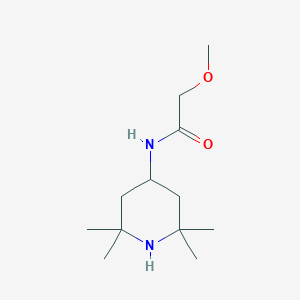
2-(4-bromo-2-chlorophenoxy)-N-(2,4-dichlorophenyl)acetamide
Vue d'ensemble
Description
2-(4-bromo-2-chlorophenoxy)-N-(2,4-dichlorophenyl)acetamide, commonly known as BCPA, is a chemical compound used in scientific research. It is a potent inhibitor of the enzyme acyl-CoA:cholesterol acyltransferase (ACAT), which plays a crucial role in the biosynthesis of cholesterol and other lipids. BCPA has been studied extensively for its potential use in the treatment of atherosclerosis, obesity, and other metabolic disorders.
Mécanisme D'action
BCPA inhibits the enzyme 2-(4-bromo-2-chlorophenoxy)-N-(2,4-dichlorophenyl)acetamide, which plays a crucial role in the biosynthesis of cholesterol and other lipids. This compound catalyzes the transfer of fatty acids to cholesterol, forming cholesteryl esters, which are stored in lipid droplets. BCPA inhibits this process by binding to the active site of this compound, thereby preventing the formation of cholesteryl esters and reducing the accumulation of cholesterol and other lipids in the arterial wall and other tissues.
Biochemical and Physiological Effects:
BCPA has been shown to reduce the accumulation of cholesterol and other lipids in the arterial wall, thereby preventing the development of atherosclerotic plaques. It has also been shown to reduce body weight and adiposity in animal models of obesity. In addition, BCPA has been shown to reduce the accumulation of beta-amyloid in the brain, which is a hallmark of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of BCPA is its potent inhibitory activity against 2-(4-bromo-2-chlorophenoxy)-N-(2,4-dichlorophenyl)acetamide, which makes it a valuable tool for studying the role of this compound in cholesterol and lipid metabolism. However, one limitation of BCPA is its relatively low solubility in aqueous solutions, which can make it difficult to work with in some experimental settings.
Orientations Futures
There are several potential future directions for research on BCPA. One area of interest is the development of more potent and selective 2-(4-bromo-2-chlorophenoxy)-N-(2,4-dichlorophenyl)acetamide inhibitors based on the structure of BCPA. Another area of interest is the use of BCPA in combination with other drugs for the treatment of atherosclerosis, obesity, and other metabolic disorders. Finally, BCPA could be studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Applications De Recherche Scientifique
BCPA has been extensively studied for its potential use in the treatment of atherosclerosis, obesity, and other metabolic disorders. It has been shown to reduce the accumulation of cholesterol and other lipids in the arterial wall, thereby preventing the development of atherosclerotic plaques. BCPA has also been shown to reduce body weight and adiposity in animal models of obesity. In addition, BCPA has been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to reduce the accumulation of beta-amyloid in the brain.
Propriétés
IUPAC Name |
2-(4-bromo-2-chlorophenoxy)-N-(2,4-dichlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrCl3NO2/c15-8-1-4-13(11(18)5-8)21-7-14(20)19-12-3-2-9(16)6-10(12)17/h1-6H,7H2,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPYQDRFQPOUBDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)NC(=O)COC2=C(C=C(C=C2)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrCl3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(4-bromo-2-chlorophenoxy)acetyl]-2,6-dimethylpiperidine](/img/structure/B3960133.png)
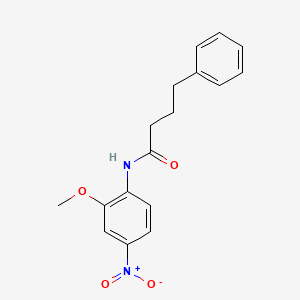
![4-[(5-bromo-2-thienyl)methylene]-2-(ethylthio)-1,3-thiazol-5(4H)-one](/img/structure/B3960144.png)
![7-acetyl-6-(5-chloro-2,3-dimethoxyphenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B3960147.png)
![N-(3-chlorophenyl)-2-[(2-furylmethyl)amino]-5-nitrobenzamide](/img/structure/B3960151.png)
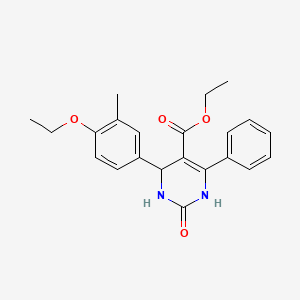
![3-[(4-chlorobenzyl)thio]-6-(3-ethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B3960163.png)
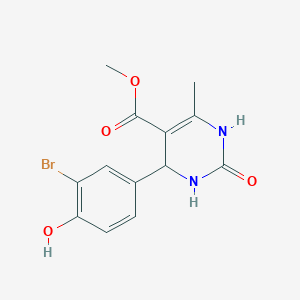
![ethyl (2-{[(4-bromo-2-chlorophenoxy)acetyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B3960175.png)
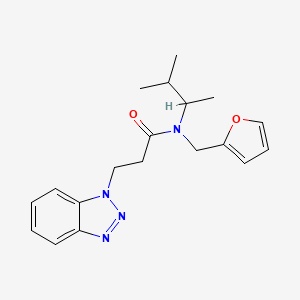
![(2-{3-[(4-methylbenzyl)thio]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl}phenoxy)acetic acid](/img/structure/B3960185.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-4-phenylbutanamide](/img/structure/B3960191.png)
![10-bromo-6-(2,5-dimethylphenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B3960194.png)
